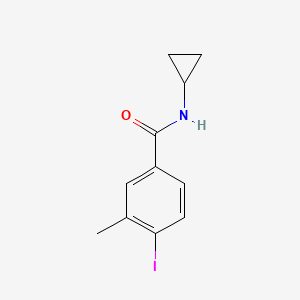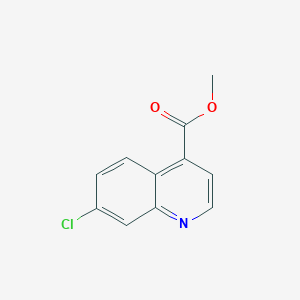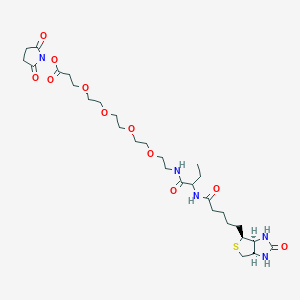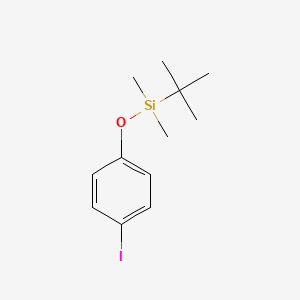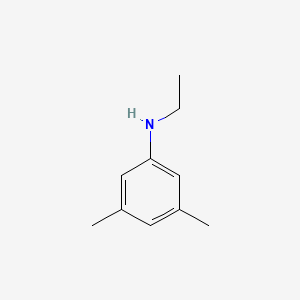
N-ethyl-3,5-dimethylaniline
Overview
Description
“N-ethyl-3,5-dimethylaniline” is a chemical compound that is a derivative of aniline . It is used in proteomics research . The compound is also known as “N-ethyl-3,5-dimethylaniline hydrochloride” and has a molecular weight of 185.7 .
Synthesis Analysis
The synthesis of “N-ethyl-3,5-dimethylaniline” involves the reaction of primary amine with paraformaldehyde and oxalic acid dihydrate . Another method involves the reaction of β-methyl-β-alanines with diethyl ether, which is then treated with ethereal-hydrogen chloride solution .Molecular Structure Analysis
The molecular structure of “N-ethyl-3,5-dimethylaniline” consists of a dimethylamino group attached to a phenyl group . The molecular formula is C10H15N .Chemical Reactions Analysis
“N-ethyl-3,5-dimethylaniline” undergoes various chemical reactions. For instance, it shows altered H-atom loss behavior compared to aniline . No evidence for CH3 loss was found from either N-methyl aniline or N,N-dimethyl aniline .Scientific Research Applications
1. Use in Adhesive Bonding
N-ethyl-3,5-dimethylaniline has been studied for its potential use in adhesive bonding. In a study by Bowen et al. (1996), a surface-active comonomer derived from N-ethyl-3,5-dimethylaniline was synthesized and analyzed for its color stability and adhesion-promoting capabilities. The findings indicated that this derivative could be effectively used in commercial bonding formulations.
2. Interaction with DNA
The interaction of N-ethyl-3,5-dimethylaniline with DNA has been the subject of significant research, particularly in the context of chemical carcinogenesis. For example, Cui et al. (2007) identified and characterized major DNA adducts formed by N-ethyl-3,5-dimethylaniline. This research contributes to the understanding of how certain compounds can interact with and potentially damage DNA.
3. Catalysis in Chemical Reactions
N-ethyl-3,5-dimethylaniline has been studied for its role in catalyzing various chemical reactions. Enders et al. (2001) explored its use in forming chromium(III) complexes that act as catalysts for olefin polymerization. This type of research expands the potential industrial applications of N-ethyl-3,5-dimethylaniline in polymer production.
4. UV Relaxation Dynamics
Research by Thompson et al. (2015) focused on the ultraviolet relaxation dynamics of N-ethyl-3,5-dimethylaniline. Understanding these dynamics is crucial for applications in areas like photochemistry and materials science, where the interaction with light plays a key role.
5. Formation of Excited Complex State
The formation of an intramolecular excited complex state in N-ethyl-3,5-dimethylaniline was investigated by Hara and Obara (1985). This research contributes to the broader understanding of molecular behavior under various conditions, which is essential for the development of new materials and technologies.
Mechanism of Action
Target of Action
N-ethyl-3,5-dimethylaniline is a derivative of aniline, a primary aromatic amine It’s known that aniline derivatives often interact with various enzymes and proteins within the body, affecting their function .
Mode of Action
For instance, they can be nitrated to produce derivatives with nitro groups . They can also react with methylating agents to form quaternary ammonium salts . These reactions could potentially alter the function of target enzymes or proteins, leading to changes in cellular processes.
Pharmacokinetics
Aniline derivatives are generally known to have good absorption due to their lipophilic nature . They can be metabolized in the body through processes such as N-demethylation and N-oxidation, as well as ring hydroxylation . These metabolic processes can affect the compound’s bioavailability and its overall effect in the body.
Result of Action
For instance, they can cause irritation of the skin, eyes, mucous membranes, and respiratory tract . Subchronic exposure to certain aniline derivatives has been shown to cause hemolysis in erythrocytes, and liver and kidney damage .
Action Environment
The action of N-ethyl-3,5-dimethylaniline can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .
Safety and Hazards
“N-ethyl-3,5-dimethylaniline” is classified as a hazardous chemical. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
“N-ethyl-3,5-dimethylaniline” is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins . Future research may focus on developing more potent, new, and safe synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
N-ethyl-3,5-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBMTHXANKLTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)
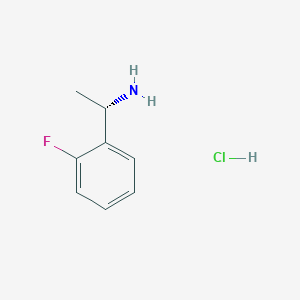
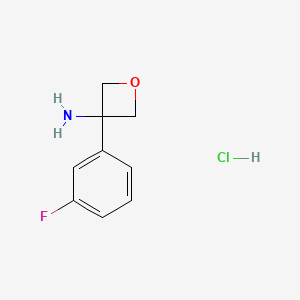
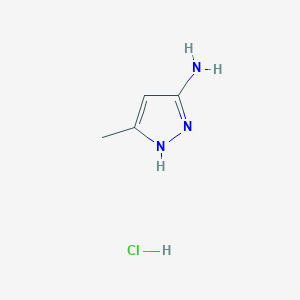


![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)
